molecular formula C8H9F2N3O B7025115 N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide

N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide

Cat. No.: B7025115
M. Wt: 201.17 g/mol
InChI Key: GYNBMKJIHSCUQP-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O/c1-5-6(2-3-12-13-5)8(14)11-4-7(9)10/h2-3,7H,4H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNBMKJIHSCUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group under mild conditions, making it suitable for various substrates.

Industrial Production Methods

Industrial production of N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific targets . This property is particularly useful in drug design, where the compound can act as a bioisostere for other functional groups, optimizing drug-target interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoroethylated molecules, such as N-(2,2-difluoroethyl)acrylamide and N-(2,2-difluoroethyl)isatin ketimines . These compounds share the difluoroethyl group, which imparts similar physicochemical properties.

Uniqueness

N-(2,2-difluoroethyl)-3-methylpyridazine-4-carboxamide is unique due to its specific structural arrangement, which combines the pyridazine ring with the difluoroethyl group

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